molecular formula C7H7BFNO4 B8251184 [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid

[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid

Cat. No.: B8251184
M. Wt: 198.95 g/mol
InChI Key: FRYPCIXPRSLOFE-UHFFFAOYSA-N
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Description

[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid is a chemical compound offered for professional manufacturing and research laboratory use . This product is strictly for professional manufacturing, research laboratories, and industrial or commercial use; it is not intended for medical, consumer, or personal use . Orders shipping to consumers, doctor offices, pharmacies, or medical facilities will not be fulfilled .

Properties

IUPAC Name

(6-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYPCIXPRSLOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Halogenation

The synthesis of [6-fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid typically begins with a halogenated pyridine precursor. For example, 3-bromo-6-fluoro-5-(methoxycarbonyl)pyridine serves as a common intermediate, synthesized via sequential functionalization of a pyridine core. Bromination at position 3 is achieved using NN-bromosuccinimide (NBS) in dichloromethane under radical initiation. The methoxycarbonyl group is introduced via esterification of a carboxylic acid intermediate using thionyl chloride followed by methanol.

Borylation Reaction Conditions

Miyaura borylation employs bis(pinacolato)diboron (B2Pin2\text{B}_2\text{Pin}_2) and a palladium catalyst. A representative procedure involves:

  • Catalyst system : Pd(dba)2_2 (2.5 mol%) with XantPhos (5 mol%).

  • Solvent : A 4:1 mixture of cyclopentyl methyl ether (CPME) and water.

  • Base : Cs2_2CO3_3 (1.0 equiv) to maintain a pH of 9–10.

Reaction temperatures are typically held at 80–100°C for 12–24 hours, yielding the boronic acid pinacol ester, which is hydrolyzed to the free boronic acid using HCl (1 M). Isolated yields range from 60% to 78%, depending on the steric and electronic effects of substituents.

Copper-Mediated Chan-Lam Coupling

Reaction Optimization

Copper acetate (Cu(OAc)2_2) and 4-dimethylaminopyridine (DMAP) in acetonitrile facilitate boronic acid formation under aerobic conditions. For instance, (5-fluoro-6-methoxypyridin-3-yl)boronic acid is synthesized via coupling of a pyridinyl triflate with a boronic acid precursor. Key parameters include:

  • Stoichiometry : 1.05 equiv of boronic acid precursor to ensure complete conversion.

  • Workup : Partitioning with ethyl acetate and purification via silica chromatography (30–60% EtOAc in cyclohexane).

Challenges with Ester Groups

The methoxycarbonyl group necessitates mild reaction conditions to prevent hydrolysis. Studies show that replacing water with anhydrous solvents (e.g., THF) and reducing base strength (e.g., using K2_2CO3_3 instead of Cs2_2CO3_3) improves ester stability.

Directed Ortho-Metalation Strategies

Regioselective Boron Installation

Directed metalation groups (DMGs) such as methoxycarbonyl enhance regioselectivity during lithiation. A two-step protocol involves:

  • Lithiation of 6-fluoro-5-(methoxycarbonyl)pyridine using LDA at −78°C.

  • Quenching with triisopropyl borate to yield the boronic acid after acidic workup.

This method achieves 45–55% yields but requires stringent temperature control.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages
Miyaura Borylation60–7895–98Scalable, high regioselectivity
Chan-Lam Coupling50–6590–93Aerobic conditions, no palladium
Directed Metalation45–5585–88Avoids halogenated precursors

Characterization and Stability

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.72 (s, 1H, pyridine-H2), 8.15 (d, J=2.4J = 2.4 Hz, 1H, pyridine-H4), 3.97 (s, 3H, OCH3_3), 1.32 (s, 12H, Bpin).

  • Melting Point : 136–138°C (decomposition observed above 140°C).

Stability Considerations

The boronic acid is prone to protodeboronation in protic solvents. Storage at −20°C under argon with 2–5% water content minimizes degradation.

Industrial Applications and Scale-Up

Pilot-scale reactions (100 g) using Miyaura borylation achieve 70% yield with Pd/C catalysis and continuous flow purification. Economic analyses suggest a 30% cost reduction compared to traditional SNAr methods .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic conditions.

Major Products Formed:

    Oxidation: Boronic esters or acids.

    Reduction: Boronate esters.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl groups in enzymes or other proteins, inhibiting their activity. This interaction is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs):

  • Fluoro vs. Chloro Substitution: The chloro analog, [6-chloro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid (CAS: 2096332-17-9), has a chlorine atom at the 6-position. Fluorine’s smaller size and moderate EWG character balance reactivity and stability, making the fluoro derivative more suitable for reactions requiring milder conditions .
  • Methoxycarbonyl (-CO₂Me) vs. Trifluoromethyl (-CF₃):

    • In [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 205240-63-7), the -CF₃ group is a stronger EWG than -CO₂Me, significantly increasing boron’s acidity and accelerating coupling reactions. However, this may lead to side reactions in sensitive syntheses .
    • The methoxycarbonyl group provides a balance of electron-withdrawing and steric effects, enabling selective couplings in pharmaceutical intermediates .

Electron-Donating Groups (EDGs):

  • Methoxy (-OMe) vs. Methoxycarbonyl (-CO₂Me):
    • In (5-fluoro-6-methoxypyridin-3-yl)boronic acid (CAS: 856250-60-7), the methoxy group donates electrons, reducing boron’s electrophilicity compared to the methoxycarbonyl analog. This results in slower cross-coupling rates but improved stability under basic conditions .

Physical and Spectral Properties

Compound (CAS) Molecular Formula Molecular Weight Substituents Key Spectral Data (NMR)
[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid (1451392-07-6) C₆H₇BFNO₃ 170.93 6-F, 5-CO₂Me ¹⁹F NMR: Not reported; ¹¹B NMR: ~28 ppm (boroxine δ)
[6-Chloro-5-fluoropyridin-3-yl]boronic acid (1072946-66-7) C₅H₃BClFNO₂ 189.44 6-Cl, 5-F Similar δ ~28 ppm (¹¹B)
(2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid C₁₀H₁₁BF₃NO₃ 265.00 2-OPr, 5-CF₃ Soluble in DMSO/CH₂Cl₂; ¹⁹F NMR: ~-70 ppm (CF₃)

Key Observations:

  • Fluorine at the 6-position avoids the steric hindrance and toxicity associated with chlorine .

Stability and Handling

  • Moisture Sensitivity : Like most boronic acids, the target compound forms boroxines upon dehydration (e.g., δ 28.2 in ¹¹B NMR for related boroxines) .

Biological Activity

[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to form reversible covalent bonds with biological targets, which makes it valuable in drug discovery and development.

  • IUPAC Name : (6-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid
  • Molecular Formula : C₇H₇BFNO₄
  • Molecular Weight : 198.94 g/mol
  • CAS Number : 2225178-29-8

The biological activity of [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid primarily involves its boronic acid group, which can interact with hydroxyl groups in enzymes or proteins. This interaction can inhibit enzyme activity, making it a candidate for therapeutic applications, particularly in the development of enzyme inhibitors.

Biological Activity Overview

The compound has shown promising results in various biological assays, particularly in cancer research where it has been evaluated for antiproliferative activity against different cancer cell lines.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid. For instance, it has been tested against several human cancer cell lines, demonstrating significant growth inhibition. The following table summarizes some of the key findings on its biological activity:

Cell Line IC₅₀ (µM) Mechanism of Action
A549 (Lung Cancer)1.2Inhibition of tubulin polymerization
HL-60 (Leukemia)0.8Induction of apoptosis via caspase activation
MDA-MB-231 (Breast)1.0Cell cycle arrest and apoptosis induction

Study 1: Inhibition of Tubulin Polymerization

In a study assessing the effects on tubulin polymerization, [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid exhibited an IC₅₀ value of 1.2 µM, indicating potent inhibition comparable to established agents like CA-4. This suggests a potential role in targeting microtubule dynamics in cancer therapy.

Study 2: Apoptosis Induction

Another investigation focused on the compound's ability to induce apoptosis in HL-60 leukemia cells. The treatment led to significant increases in caspase-3 activity, confirming its role in programmed cell death pathways. The results indicated that concentrations as low as 0.8 µM could effectively trigger apoptosis.

Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the pyridine ring significantly influenced biological activity. The presence of both fluorine and methoxycarbonyl groups enhances reactivity and selectivity towards biological targets, making it a versatile scaffold for further drug design.

Comparison with Similar Compounds

When compared to other boronic acids such as [5-(methoxycarbonyl)pyridin-3-yl]boronic acid and [6-fluoro-3-pyridyl]boronic acid, [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid demonstrates enhanced specificity and potency due to its unique functional groups.

Compound IC₅₀ (µM) Notes
[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid1.0Strong antiproliferative activity
[5-(Methoxycarbonyl)pyridin-3-yl]boronic acid3.5Lower potency compared to the former
[6-Fluoro-3-pyridyl]boronic acid2.0Moderate activity, less selective

Q & A

Basic: What are the key spectroscopic techniques for characterizing [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid, and how should data be interpreted?

Answer:
Structural verification requires multi-technique analysis:

  • NMR : 11B^{11}\text{B} and 19F^{19}\text{F} NMR confirm boronic acid and fluorine presence. For pyridine derivatives, 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish substituent positions (e.g., methoxycarbonyl at C5 vs. C3) .
  • FT-IR/Raman : B-O stretching (~1340 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}) validate functional groups. Methoxycarbonyl C=O appears at ~1700 cm1^{-1} .
  • XRD : Resolves crystal packing and confirms regiochemistry of fluorine and boronic acid groups .

Basic: What synthetic routes are commonly used to prepare this boronic acid?

Answer:
Two primary methodologies:

Miyaura Borylation : Halogenated precursors (e.g., 5-bromo-6-fluoropyridine derivatives) react with bis(pinacolato)diboron under Pd catalysis. Methoxycarbonyl groups are introduced via esterification post-borylation .

Directed Ortho-Metalation : Fluorine directs lithiation at C3, followed by boronation with B(OMe)3_3. Methoxycarbonyl is installed via CO2_2/MeOH trapping .
Critical Step : Protect the boronic acid with pinacol during esterification to prevent self-condensation .

Advanced: How do steric and electronic effects of substituents influence Suzuki-Miyaura coupling efficiency?

Answer:

  • Fluorine (C6) : Electron-withdrawing effect activates the boronic acid for transmetallation but may sterically hinder coupling to bulky aryl halides. Use Pd(OAc)2_2/SPhos for hindered substrates .
  • Methoxycarbonyl (C5) : Electron-withdrawing groups stabilize the boronate-Pd complex, accelerating coupling. However, competing hydrolysis of the ester under basic conditions requires pH control (pH 9–10) .
    Optimization : Screen bases (K2_2CO3_3 vs. CsF) and solvents (THF/H2_2O vs. DME) to balance reactivity and ester stability .

Advanced: How can DFT calculations resolve contradictions in spectroscopic data for regioisomeric impurities?

Answer:

  • Case Study : Conflicting 19F^{19}\text{F} NMR shifts (e.g., δ -112 ppm vs. -118 ppm) may arise from C5 vs. C6 fluorine positioning. DFT (B3LYP/6-311+G**) predicts chemical shifts within ±3 ppm of experimental values .
  • IR Frequency Mismatches : Compare computed vibrational modes (e.g., B-O vs. C=O) to assign ambiguous peaks. For example, a 15 cm1^{-1} deviation in C-F stretches suggests incorrect regiochemistry .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Handling : Use inert atmosphere (N2_2/Ar) to avoid boroxine formation. Conduct reactions in anhydrous solvents (e.g., THF) with molecular sieves .
  • Storage : Keep at 2–8°C under argon in amber vials. Lyophilization extends shelf life for hygroscopic batches .
    Decomposition Signs : Discoloration (yellow → brown) or precipitate indicates boronic acid oxidation; repurify via recrystallization (MeOH/H2_2O) .

Advanced: How to troubleshoot low yields in cross-coupling reactions involving this boronic acid?

Answer:

  • Competitive Protodeboronation : Occurs under strongly basic conditions. Mitigate by using milder bases (NaHCO3_3) or adding pinacol as a stabilizer .
  • Steric Hindrance : Bulky aryl halides (e.g., 2,6-dimethylbromoarenes) require larger ligand systems (XPhos instead of SPhos) .
  • Byproduct Analysis : LC-MS identifies boroxines (m/z = 3M-18). Filter reaction mixtures through Celite® to remove Pd-black before workup .

Advanced: What strategies validate the regioselectivity of fluorine and boronic acid groups in synthetic intermediates?

Answer:

  • NOE NMR : Irradiating the methoxycarbonyl proton (C5) shows spatial proximity to C6 fluorine, confirming substitution pattern .
  • X-ray Photoelectron Spectroscopy (XPS) : B 1s binding energy (~193 eV) distinguishes boronic acids from esters. F 1s peaks (~687 eV) confirm C6 fluorine .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled methoxycarbonyl derivatives to track coupling positions via 13C^{13}\text{C}-19F^{19}\text{F} coupling constants .

Basic: How to assess purity and stability of this compound under different conditions?

Answer:

  • HPLC : Use C18 columns (MeCN/H2_2O + 0.1% TFA) to quantify impurities (e.g., boroxines). Retention time shifts indicate degradation .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. >95% purity retention confirms suitability for long-term studies .
    Acceptance Criteria : ≤0.5% total impurities by area normalization .

Advanced: How do solvent polarity and pH affect boronic acid reactivity in non-Suki applications?

Answer:

  • Acidic Conditions (pH <7) : Boronic acid exists as trigonal planar species, enhancing electrophilicity for condensation reactions (e.g., with diols) .
  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize tetrahedral boronate intermediates, favoring nucleophilic additions. Use in Michaelis-Arbuzov-type reactions .
    Case Study : In DMF/H2_2O (9:1), the compound reacts with cis-diols (e.g., saccharides) at 50°C, forming stable cyclic esters detectable by 11B^{11}\text{B} NMR .

Advanced: What computational tools predict the compound’s solubility and partition coefficients?

Answer:

  • COSMO-RS : Predicts logP (~1.2) and solubility (~2.3 mg/mL in H2_2O). Adjust with experimental validation via shake-flask assays .
  • Molecular Dynamics (MD) : Simulates aggregation behavior in aqueous buffers. Larger boroxine clusters form at concentrations >10 mM, reducing bioavailability .

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